Cas no 130-01-8 (Senecionine)
Senecione (senecionan-11,16-dione, 12 hydroxy -) is a pyrrolizidine alkaloid that can be isolated from Senecio vulgaris Senecione will reduce the activities of glutathione-S-transferase \ aminopyrine demethylase and ahh
Senecionine structure
Senecionine Properties
Names and Identifiers
-
- [1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione,3-ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-5,6-dimethyl-,(3Z,5R,6R,14aR,14bR)-
- [1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione,3-ethylidene-3,4,5,6,9,11,13,14,14a,14b...
- [1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione,3-ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-5,6-dimeth
- Senecionine
- SENECIONINE(AS) PrintBack
- Aureine
- SENECIONIN
- Sencionine
- 16-dione,12-hydroxy-senecionan-1
- 12-Hydroxysenecionan-11,16-dione
- Senecionan-11,16-dione, 12-hydroxy-
- (15cis)-12-Hydroxysenecionan-11,16-dione
- Senecionine/Aureine
- HSDB 3535
- 1ST40300
- MFCD00221720
- AKOS037514834
- HY-N2560
- AI3-51771
- [1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione, 3-ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-5,6-dimethyl-, (3Z,5R,6R,14aR,14bR)-
- CHEMBL362153
- BO6N1U5YG6
- NSC89935
- (1,6)Dioxacyclododecino(2,3,4-gh)pyrrolizine-2,7-dione, 3-ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-5,6-dimethyl-, (3Z,5R,6R,14aR,14bR)-
- (Z)-ethylidene-hydroxy-dimethyl-[?]dione
- NSC-89935
- Senecionine, analytical standard
- (1R,4Z,6R,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
- WLN: T55-12- 1A Q EN IOVY OVO BUTJ KU2 M1 NQ N1
- DTXSID40871615
- UNII-BO6N1U5YG6
- CHEBI:9107
- A905119
- CCRIS 4340
- Q2083871
- BDBM50480301
- DTXCID501474669
- (5R,6R,9a1R,14aR,Z)-3-ethylidene-6-hydroxy-5,6-dimethyl-3,4,5,6,9,9a1,11,13,14,14a-decahydro-[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione
- Senecionan-11, 12-hydroxy-
- CS-0022892
- SENECIONINE [MI]
- NSC 89935
- Senecionine, >=95.0% (GC)
- AS-79841
- J-005736
- SENECIONINE
- 130-01-8
- AC-34604
- WLN: T55-12-1A Q EN IOVY OVO BUTJ KU2 M NQ N
- SCHEMBL896098
- NCGC00163621-01
- CCG-208634
- C06176
- Senecionine 100 microg/mL in Methanol:Water
- BRN 0934445
- (-)-SENECIONINE
- Integerrimine
- Squalidine
- DA-67538
- Aureine\\, Senecionin
- C18H25NO5
- HKODIGSRFALUTA-JTLQZVBZSA-N
- Senecionin
- aureine
- senecionine
- +Expand
-
- MFCD00221720
- HKODIGSRFALUTA-JTLQZVBZSA-N
- InChI=1S/C18H25NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4-/t11-,14-,15-,18-/m1/s1
- O=C1O[C@@]2([H])[C@]3([H])N(CC=C3COC([C@](C)(O)[C@H](C)C/C1=C/C)=O)CC2
Computed Properties
- 335.173273g/mol
- 0
- 1.1
- 1
- 6
- 0
- 335.173273g/mol
- 335.173273g/mol
- 76.1Ų
- 24
- 611
- 0
- 4
- 0
- 1
- 0
- 1
- nothing
- 0
- 335.4
Experimental Properties
- Stability: stable at room temperature in closed containers: best stored under nitrogen -15 °C.
- When heated to decomposition it emits toxic fumes of /nitrogen oxides/.
- pKa = 5.92 /Estimated/
- Bitter
- 1.13070
- 76.07000
- 1.5100 (estimate)
- 472.03°C (rough estimate)
- 244 ºC
- 1.8X10-12 mm Hg @ 25 °C /Estimated/
- 294.742°C
- Soluble (280 g/l) (25 º C),
- Powder
- D25 -55.1° (c = 0.034 in chloroform)
- 1.266 g/cm3
Senecionine Price
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Senecionine Related Literature
-
D. J. Robins Nat. Prod. Rep. 1989 6 221
-
D. J. Robins Nat. Prod. Rep. 1989 6 577
-
D. J. Robins Nat. Prod. Rep. 1992 9 313
-
4. 169. Alkaloids of Senecio. Part II. Senecionine and squalidineG. Barger,J. J. Blackie J. Chem. Soc. 1936 743
-
James Richard Liddell Nat. Prod. Rep. 1998 15 363
-
Jawameer R. Hama,Bjarne W. Strobel RSC Adv. 2019 9 30350
-
J. Richard Liddell Nat. Prod. Rep. 1997 14 653
-
James R. Liddell Nat. Prod. Rep. 2001 18 441
-
M. J. Koekemoer,F. L. Warren J. Chem. Soc. 1955 63
-
M. J. Koekemoer,F. L. Warren J. Chem. Soc. 1955 63
130-01-8 (Senecionine) Related Products
- 315-22-0(Monocrotaline)
- 13268-67-2(Senecionine N-oxide)
- 15503-87-4(Usaramine)
- 10285-06-0(Butanoic acid,2,3-dihydroxy-2-(1-methylethyl)-,[(1R,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl ester,(2S,3R)-)
- 115712-88-4(2H-1a,5-Methano-4H-oxireno[12,13][1,5,10]trioxacyclotetradecino[6,7,8-gh]pyrrolizine-6,15(5H,15aH)-dione,7a,8,9,11,12b,13-hexahydro-5-hydroxy-4,15a-dimethyl-, (7aR,12bR)-)
- 23506-96-9(2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione,5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-,(3R,4R,5R,13aR,13bR)- (9CI))
- 303-34-4(2-Butenoic acid,2-methyl-,(1S,7aR)-7-[[(2R)-2,3-dihydroxy-2-[(1S)-1-methoxyethyl]-3-methyl-1-oxobutoxy]methyl]-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ylester, (2Z)-)
- 303-33-3(heliotrine)
- 30000-36-3([1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione,6-(acetyloxy)-3-ethyl-3,4,5,6,9,11,13,14,14a,14b-decahydro-3-hydroxy-5,6-dimethyl-,(3R,5R,6S,14aR,14bR)-)
- 24916-51-6(Spiramycin II)
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